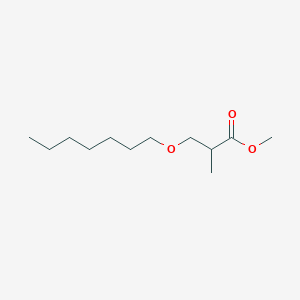
Methyl 3-(heptyloxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(heptyloxy)-2-methylpropanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound features a heptyloxy group attached to a methylpropanoate backbone, giving it unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptyloxy)-2-methylpropanoate typically involves the esterification of 3-(heptyloxy)-2-methylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-(heptyloxy)-2-methylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(heptyloxy)-2-methylpropanoic acid.
Reduction: 3-(heptyloxy)-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 3-(heptyloxy)-2-methylpropanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme specificity.
Industry: In the fragrance industry, this compound is valued for its pleasant scent and is used in the formulation of perfumes and scented products.
作用機序
The mechanism of action of Methyl 3-(heptyloxy)-2-methylpropanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of an alcohol and a carboxylic acid. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds.
類似化合物との比較
- Methyl 3-(hexyloxy)-2-methylpropanoate
- Methyl 3-(octyloxy)-2-methylpropanoate
- Ethyl 3-(heptyloxy)-2-methylpropanoate
Uniqueness: Methyl 3-(heptyloxy)-2-methylpropanoate is unique due to its specific heptyloxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications where specific fragrance or reactivity is desired.
特性
CAS番号 |
90177-66-5 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
methyl 3-heptoxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3 |
InChIキー |
IJIFTPMJXXHIKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOCC(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




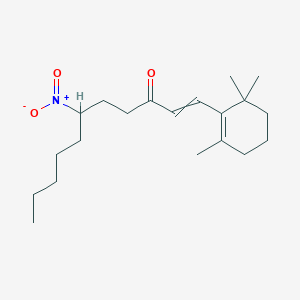
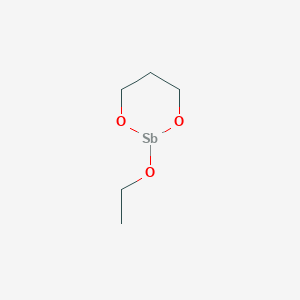
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
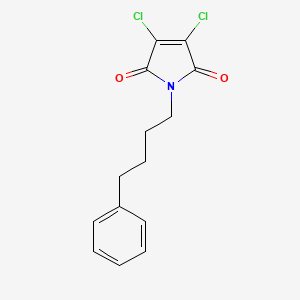
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
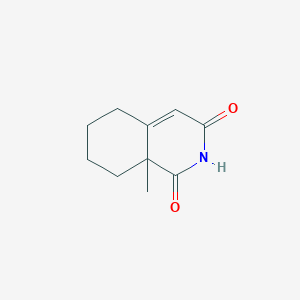
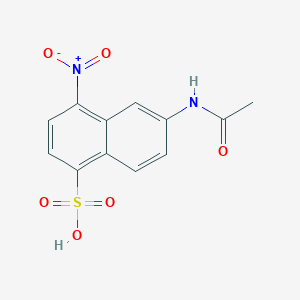
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
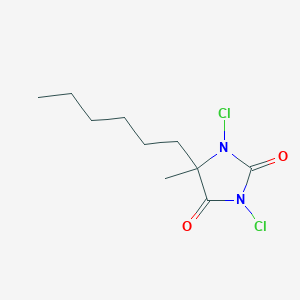
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
